
alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an ethanol group, and a naphthylphenoxymethyl group, along with an o-tolyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethanol Group: The ethanol group can be introduced via the reaction of the piperazine derivative with ethylene oxide.
Attachment of the Naphthylphenoxymethyl Group: This step involves the reaction of the piperazineethanol intermediate with 2-naphthol and a suitable halomethylating agent under basic conditions.
Addition of the o-Tolyl Group: The final step involves the reaction of the intermediate with o-tolyl halide under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions: 1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(p-tolyl): Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(m-tolyl): Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(phenyl): Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: 1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the naphthylphenoxymethyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
特性
CAS番号 |
102233-25-0 |
|---|---|
分子式 |
C30H32N2O2 |
分子量 |
452.6 g/mol |
IUPAC名 |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-(2-naphthalen-1-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C30H32N2O2/c1-23-9-2-6-15-29(23)32-19-17-31(18-20-32)21-25(33)22-34-30-16-7-5-13-28(30)27-14-8-11-24-10-3-4-12-26(24)27/h2-16,25,33H,17-22H2,1H3 |
InChIキー |
RXKOHSCNLPZEHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



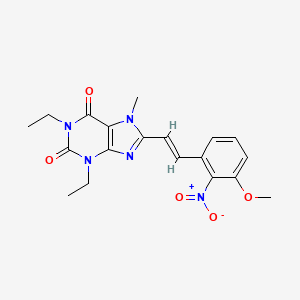
![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)
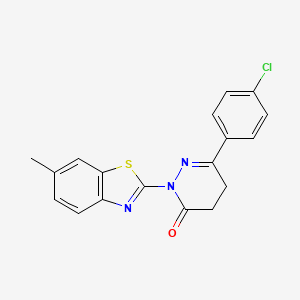
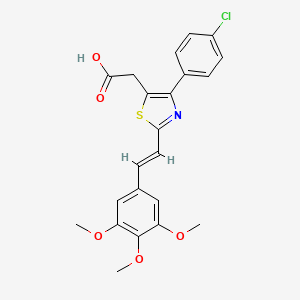
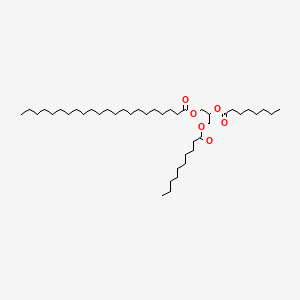
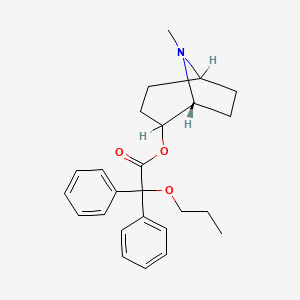
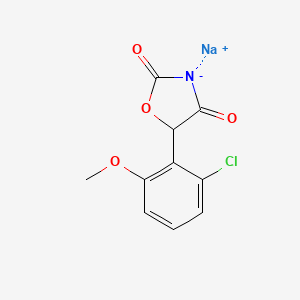
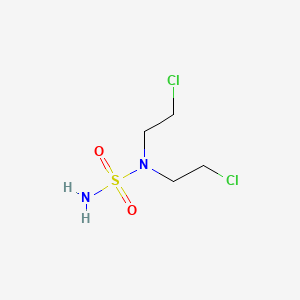

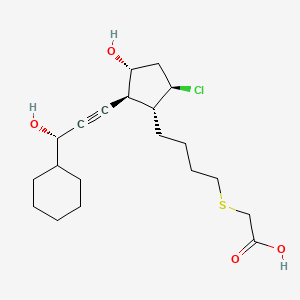
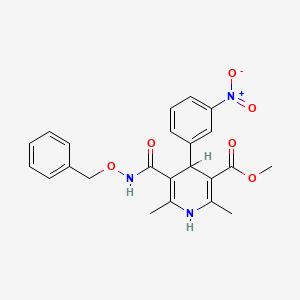
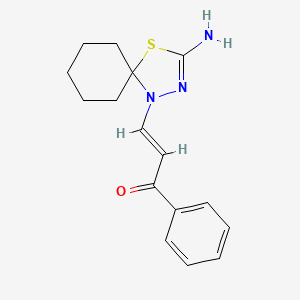
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
